3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring attached to a thiolane ring through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of pyridine derivatives with thiolane precursors. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a thiolane compound in the presence of a suitable base. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts, such as magnesium oxide nanoparticles, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Similar in structure but lacks the thiolane ring.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide: Contains a pyridine ring but has different functional groups and applications
Uniqueness
3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione is unique due to the presence of both pyridine and thiolane rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9/h1-2,4,6,10,12H,3,5,7-8H2 |
InChI Key |
DVVXIOHKCDBFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CN=CC=C2 |
Origin of Product |
United States |
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